3-(3,4-Dichlorophenyl)propane-1-amine hcl
Overview
Description
3-(3,4-Dichlorophenyl)propane-1-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl3N. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a propane-1-amine backbone substituted with a 3,4-dichlorophenyl group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
3-(3,4-Dichlorophenyl)propane-1-amine HCl primarily targets the central nervous system (CNS). It acts on monoamine neurotransmitter systems, particularly focusing on serotonin (5-HT) and norepinephrine (NE) transporters. These transporters are crucial for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby regulating neurotransmitter levels and synaptic transmission .
Mode of Action
The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood and cognitive function. The increased availability of serotonin and norepinephrine helps alleviate symptoms of depression and anxiety .
Biochemical Pathways
By inhibiting the reuptake of serotonin and norepinephrine, this compound affects several downstream biochemical pathways. Enhanced serotonergic and noradrenergic signaling can lead to increased activation of their respective receptors, which in turn modulates various intracellular signaling cascades, including the cAMP pathway and the phosphatidylinositol pathway. These pathways influence gene expression, neuroplasticity, and synaptic strength, contributing to the therapeutic effects of the compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with peak plasma concentrations typically reached within a few hours. It is widely distributed throughout the body, including the CNS. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, producing active and inactive metabolites. The compound and its metabolites are excreted mainly through the kidneys. The bioavailability and half-life of the compound are influenced by factors such as dosage, formulation, and individual metabolic differences .
Result of Action
At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced synaptic transmission and improved mood regulation. At the cellular level, the compound promotes neuroplasticity and synaptic remodeling, which are essential for long-term antidepressant effects. Clinically, this translates to reduced symptoms of depression and anxiety, improved mood, and better cognitive function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels can affect the ionization state of the compound, altering its absorption and bioavailability. Temperature fluctuations can impact its stability, potentially leading to degradation. Additionally, interactions with other medications or dietary components can modify its pharmacokinetic profile, affecting its therapeutic efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)propane-1-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve additional steps such as solvent extraction, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)propane-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
3-(3,4-Dichlorophenyl)propane-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is a key intermediate in the development of antidepressant and antipsychotic drugs.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1-phenylpropan-1-amine
- 3-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
3-(3,4-Dichlorophenyl)propane-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical applications where these properties are crucial .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c10-8-4-3-7(2-1-5-12)6-9(8)11;/h3-4,6H,1-2,5,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSYWIYSDAZKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857464 | |
Record name | 3-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-89-2 | |
Record name | 3-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dichlorophenyl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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